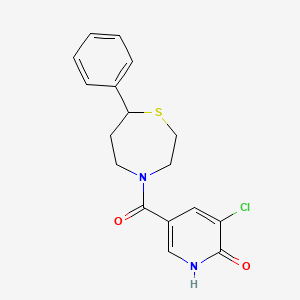

![molecular formula C15H8ClN3OS B2705751 N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyanobenzamide CAS No. 313662-28-1](/img/structure/B2705751.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyanobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

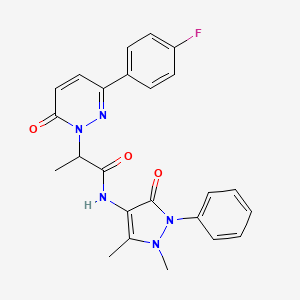

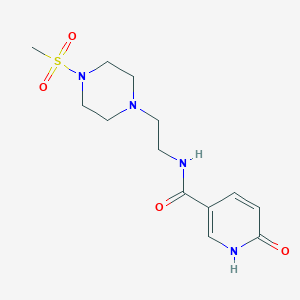

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyanobenzamide, also known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTB is a synthetic molecule that belongs to the family of benzothiazoles, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Material Science and Chemistry

The compound has been implicated in research focusing on the development of new materials with specific mechanical behaviors. For instance, in the study of co-crystals involving pharmaceutical ingredients, researchers have synthesized new forms that demonstrate unique shearing and brittle behaviors based on their structural composition. The presence of certain substituents, akin to the N-(6-chlorobenzo[d]thiazol-2-yl) group, significantly impacts the mechanical properties of these materials, indicating potential applications in designing materials with desired mechanical characteristics (Kakkar, Bhattacharya, Reddy, & Ghosh, 2018).

Synthesis of Heterocyclic Compounds

Another application involves the synthesis of fused thiazolo[3,2-a]pyrimidinones, where N-aryl-2-chloroacetamides serve as doubly electrophilic building blocks. This synthesis route, which includes the formation of ring-annulated products, highlights the compound's utility in constructing complex heterocyclic systems. The process showcases the compound's versatility in organic synthesis, particularly in generating structures with potential pharmacological activities (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Antiviral and Antitumor Activities

Research into derivatives of N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyanobenzamide has shown promise in antiviral and antitumor applications. For example, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides from 4-chlorobenzoic acid led to compounds with anti-tobacco mosaic virus activity. This suggests potential for these compounds in developing antiviral agents against plant viruses, which could have significant agricultural implications (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010). Moreover, the exploration of polyfunctionally substituted heterocyclic compounds derived from related structures has revealed high inhibitory effects in antiproliferative activity screenings against various cancer cell lines, showcasing the compound's potential as a basis for antitumor agents (Shams, Mohareb, Helal, & Mahmoud, 2010).

Propiedades

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN3OS/c16-11-5-6-12-13(7-11)21-15(18-12)19-14(20)10-3-1-9(8-17)2-4-10/h1-7H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTNJMGXPZMXBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2705670.png)

![2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine](/img/structure/B2705674.png)

![2-Prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2705677.png)

![1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea](/img/structure/B2705678.png)

![(2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2705681.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705689.png)

![1-(Iodomethyl)-5-(phenylmethoxymethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B2705690.png)